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molecular formula C7H8O B1588347 (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one CAS No. 71155-05-0

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

Cat. No. B1588347
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07018818B2

Procedure details

A solution of triethylphosphonoacetate (10.7 g; 48 mmol) in tetrahydrofuran (5 ml) was added to a suspension of 60% sodium hydride dispersion (1.91 g; 48 mmol) in tetrahydrofuran (30 ml) maintaining the temperature between 5–15° C. A solution of bicyclo[3.2.0]hept-2-en-6-one (5 g; 46 mmol) in tetrahydrofuran (5 ml) was added maintaining the temperature between 5–15° C. The reaction mixture was stirred at ambient temperature for 30 minutes then demineralised water (30 ml) added. The phases are separated and toluene (20 ml) was added to the organic layer which was washed with demineralised water (2×20 ml). The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield the title compound as a oil (7.74 g).
[Compound]
Name
triethylphosphonoacetate
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]12[CH2:9][C:8](=O)[CH:7]1[CH2:6][CH:5]=[CH:4]2.[OH2:11].[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH:3]12[CH2:9][C:8](=[CH:14][C:13]([O:12][CH2:16][CH3:15])=[O:11])[CH:7]1[CH2:6][CH:5]=[CH:4]2 |f:0.1|

Inputs

Step One
Name
triethylphosphonoacetate
Quantity
10.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C12C=CCC2C(C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5–15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5–15° C
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The phases are separated
ADDITION
Type
ADDITION
Details
toluene (20 ml) was added to the organic layer which
WASH
Type
WASH
Details
was washed with demineralised water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12C=CCC2C(C1)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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